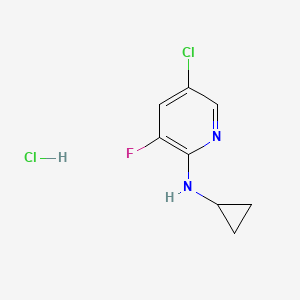

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2.ClH/c9-5-3-7(10)8(11-4-5)12-6-1-2-6;/h3-4,6H,1-2H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXXTHCJQUBZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674366 | |

| Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-09-4 | |

| Record name | 2-Pyridinamine, 5-chloro-N-cyclopropyl-3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Reaction

The principal synthetic step is a nucleophilic aromatic substitution where cyclopropylamine displaces a fluorine atom on the pyridine ring.

-

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane are preferred to facilitate nucleophilic attack.

- Temperature: Moderate to elevated temperatures (e.g., 100–150 °C) to promote substitution.

- Molar ratios: Stoichiometric or slight excess of cyclopropylamine to ensure complete conversion.

-

- The electron-deficient pyridine ring bearing electron-withdrawing groups (Cl, F) facilitates the displacement of fluorine by the nucleophilic amine.

- The reaction proceeds via an addition-elimination mechanism, typical of SNAr.

Formation of Hydrochloride Salt

After the amination step, the free base is converted to its hydrochloride salt to improve stability and facilitate handling.

- Procedure:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

- Isolation by crystallization or precipitation.

This step yields 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride as a stable solid.

Industrial Preparation Enhancements

Continuous Flow Synthesis

For industrial scale-up, continuous flow reactors are employed to:

- Enhance heat and mass transfer.

- Improve reaction control and reproducibility.

- Facilitate safer handling of reactive intermediates.

Automated Reaction Monitoring

- Use of in-line analytical techniques (e.g., HPLC, NMR) to monitor reaction progress.

- Enables optimization of reaction time and conditions to maximize yield and purity.

Related Precursor Synthesis and Fluorination

Before the amination step, the preparation of halogenated pyridine intermediates such as 5-chloro-2,3-difluoropyridine is critical.

| Step | Reaction | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Chlorination of 2-aminopyridine to 2-amino-3,5-dichloropyridine | Chlorinating agents, acidic medium | High yield |

| 2 | Diazotization and Sandmeyer reaction to form 2,3,5-trichloropyridine | Sodium nitrite, HCl, CuCl catalyst | Moderate to high yield |

| 3 | Fluorination using cesium fluoride and potassium fluoride in sulfolane/DMSO | 145 °C for 17 h, then 190 °C for 19 h | Yield ~90%, purity >99.8% |

This fluorinated intermediate is then used for the cyclopropylamine substitution step.

Summary Table of Preparation Steps

| Step No. | Description | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Preparation of halogenated pyridine intermediate | Chlorination, diazotization, Sandmeyer reaction | 2,3,5-trichloropyridine | High purity intermediate |

| 2 | Fluorination of intermediate | CsF + KF in sulfolane/DMSO, 145–190 °C | 5-chloro-2,3-difluoropyridine | Industrial scale feasible |

| 3 | Nucleophilic substitution with cyclopropylamine | Cyclopropylamine, polar aprotic solvent, moderate heat | 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine (free base) | Regioselective substitution |

| 4 | Formation of hydrochloride salt | HCl treatment, crystallization | This compound | Improved stability |

Research Findings and Analytical Data

- Yields: Industrial fluorination steps can achieve yields up to 90% with product purity exceeding 99.8%.

- Purity and Structure Confirmation:

- Scalability: The methods described support both laboratory-scale synthesis and industrial production with process optimization such as continuous flow and automated monitoring.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms, which are good leaving groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with cyclopropylamine under controlled conditions to introduce the cyclopropyl group.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent targeting specific enzymes or receptors. Its structural features suggest that it could be effective in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The introduction of the cyclopropyl group is believed to enhance selectivity towards cancerous cells compared to normal cells.

Enzyme Inhibition

Research has shown that derivatives similar to this compound can inhibit CDK9, a target in diffuse large B-cell lymphoma (DLBCL). Structure–activity relationship (SAR) analyses have indicated that specific substitutions can significantly improve potency.

Antiparasitic Activity

Studies have suggested that modifications to the pyridine structure can enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of a cyclopropyl group has been found to maintain or improve activity while balancing metabolic stability.

Data Table: Biological Activities and Properties

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibition of CDK9 | |

| Antiparasitic | Activity against Plasmodium falciparum |

Case Study 1: Inhibition of CDK9

A study demonstrated that derivatives similar to this compound showed promising inhibition against CDK9, which is critical in DLBCL. The SAR analysis indicated that specific structural modifications improved potency significantly compared to non-substituted analogs.

Case Study 2: Antitumor Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives and evaluated their antitumor activity against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development.

Case Study 3: Antimicrobial Testing

A clinical study assessed the efficacy of related compounds against multidrug-resistant bacterial infections. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Structural and Functional Differences :

Halogenation Pattern: The target compound’s dual halogenation (Cl and F) on the pyridine ring contrasts with simpler halogenated analogs like 3-chloro-N-phenyl-phthalimide (single Cl) . This may enhance its electronic properties and metabolic resistance compared to mono-halogenated derivatives.

Amine Substituents: The cyclopropylamine group introduces conformational rigidity, which is absent in linear amine salts like amitriptyline hydrochloride or ropinirole hydrochloride. Cyclopropane rings are known to improve pharmacokinetic profiles by reducing rotational freedom .

Salt Form: As a hydrochloride salt, the compound shares solubility advantages with chlorphenoxamine hydrochloride and amitriptyline hydrochloride, which are also formulated as salts for enhanced dissolution .

This contrasts with more stable analogs like 3-chloro-N-phenyl-phthalimide, which is synthesized reliably for polymer applications .

Research Findings and Implications

- Thermochemical Stability : Density-functional theory (DFT) studies indicate that exact-exchange terms in functional groups (e.g., halogens) significantly influence stability . The compound’s Cl and F substituents likely contribute to its electronic profile, though experimental thermochemical data are lacking.

- Further pharmacological profiling is needed .

Biological Activity

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmacological agents. Its unique structural features, including a cyclopropyl group and halogen substituents, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 223.07 g/mol. The compound's structure includes a pyridine ring substituted at specific positions, which influences its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity to molecular targets, potentially leading to the inhibition of certain pathways involved in disease processes. Research indicates that compounds with similar structures often act as inhibitors for various kinases and other enzymes critical in cancer pathways .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The introduction of the cyclopropyl group is hypothesized to enhance selectivity towards cancerous cells compared to normal cells .

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Modifications at the pyridine ring can significantly affect potency and selectivity against various CDK isoforms .

Case Studies

- Inhibition of CDK9 : A study demonstrated that derivatives similar to this compound showed promising inhibition against CDK9, a target in diffuse large B-cell lymphoma (DLBCL). The structure–activity relationship (SAR) analysis indicated that specific substitutions improved potency significantly compared to non-substituted analogs .

- Antiparasitic Activity : Research into related compounds revealed that modifications to the pyridine structure could enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of a cyclopropyl group was found to maintain or improve activity while balancing metabolic stability .

Data Table: Biological Activities and Properties

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis of halogenated pyridinamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-chloropyridin-2-amine are synthesized via refluxing 3-chloro-2-hydrazinylpyridine with diethyl maleate in ethanol under basic conditions (sodium ethoxide), followed by acid quenching and column chromatography .

- Key Steps :

Reagent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic displacement of chlorine or fluorine substituents.

Cyclopropane Introduction : Cyclopropylamine can be introduced via Buchwald-Hartwig coupling or SNAr (nucleophilic aromatic substitution) under Pd catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.